2-Bromo Carbenicillin Disodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbenicillin Disodium is a broad-spectrum, semi-synthetic penicillin antibiotic that shows bactericidal activity and is beta-lactamase resistant. It acts by acylating the penicillin-sensitive transpeptidase C-terminal domain, preventing cross-linkage of peptidoglycan strands and thereby inhibiting bacterial cell wall synthesis, leading to cell lysis (Carbenicillin Disodium, 2020).

Synthesis Analysis

The synthesis of 2-Bromo Carbenicillin Disodium Salt specifically is not detailed in the available literature. However, Carbenicillin derivatives like disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin), known for its enhanced acid stability for oral administration, indicate the synthetic flexibility of Carbenicillin bases in developing prodrugs with specific properties (Y. T. Kim, Y. Jung, & Y. M. Kim, 1999).

Molecular Structure Analysis

While specific details on the molecular structure analysis of 2-Bromo Carbenicillin Disodium Salt are not available, the structural modifications from Carbenicillin, such as the introduction of bromo groups, typically aim to enhance its antibacterial activity or stability. The core structure facilitates its action by inhibiting bacterial cell wall synthesis.

Chemical Reactions and Properties

Carbenicillin and its derivatives, including 2-Bromo variants, undergo reactions characteristic of penicillins, such as the acylation of penicillin-sensitive transpeptidase domains. These reactions are crucial for their bactericidal activity by inhibiting the synthesis of the bacterial cell wall (Carbenicillin Disodium, 2020).

Physical Properties Analysis

The physical properties of Carbenicillin derivatives, like solubility and stability, are significant for their formulation and therapeutic effectiveness. Enhancements in physical properties, such as improved acid stability of disodium tetraethyleneglycol-bis-(alpha-carboxybenzylpenicillin) for oral administration, highlight the importance of physical property optimization in drug development (Y. T. Kim, Y. Jung, & Y. M. Kim, 1999).

Chemical Properties Analysis

The chemical properties of Carbenicillin derivatives, including 2-Bromo Carbenicillin Disodium Salt, are tailored to enhance their spectrum of activity against various bacteria and improve their resistance to beta-lactamase enzymes. These modifications are pivotal for broadening their therapeutic applications and improving efficacy (Carbenicillin Disodium, 2020).

科学的研究の応用

Antibiotic Resistance and Environmental Concerns

Mechanisms of Antibiotic Resistance : Research has delved into the mechanisms through which bacteria develop resistance to β-lactam antibiotics, including carbenicillin, and strategies to combat this issue. This includes the exploration of drug carriers like liposomes and nanoparticles, as well as the development of β-lactam derivatives and prodrugs to enhance the clinical effectiveness of these antibiotics against drug-resistant bacteria (Abeylath & Turos, 2008).

Environmental Impact of Antibiotics : The environmental presence of antibiotics, including penicillins, and their effects on non-target species has been a growing concern. The review by Kovaláková et al. (2020) provides an overview of the concentrations of various antibiotics in water bodies and their ecotoxicity. It highlights the need for further studies on the chronic effects of antibiotics on aquatic organisms and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).

Advances in Antibiotic Research and Development

Drug Delivery Approaches : Innovative drug delivery approaches are being explored to enhance the efficacy of β-lactam antibiotics and overcome bacterial resistance. This includes the development of new structural variants and the use of drug carriers to improve the delivery and effectiveness of these drugs (Abeylath & Turos, 2008).

Environmental Removal of Antibiotics : The removal of antibiotics from the environment, particularly water sources, is critical to mitigating their ecological impact. Techniques such as adsorption using activated carbons have been reviewed for their efficacy in removing antibiotics, including penicillins, from aqueous solutions, highlighting the importance of this research in environmental science (Ahmed, 2017).

Safety And Hazards

特性

IUPAC Name |

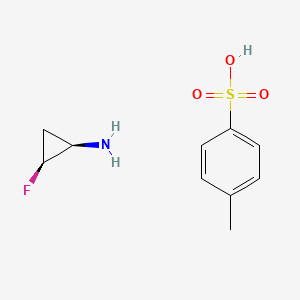

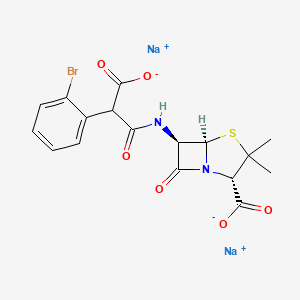

disodium;(2S,5R,6R)-6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHMDZLUPBPVJI-YCAHSCEMSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747220 |

Source

|

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo Carbenicillin Disodium Salt | |

CAS RN |

59530-63-1 |

Source

|

| Record name | Disodium (2S,5R,6R)-6-[2-(2-bromophenyl)(carboxylato)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)